molecular formula C9H8BrFO3 B2442680 2-(2-Bromo-4-fluorophenoxy)propanoic acid CAS No. 1579-73-3

2-(2-Bromo-4-fluorophenoxy)propanoic acid

Cat. No.: B2442680
CAS No.: 1579-73-3
M. Wt: 263.062
InChI Key: WXJIPVMABXYFLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenoxy)propanoic acid typically involves the reaction of 2-bromo-4-fluorophenol with 2-bromopropionic acid under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenoxypropanoic acids with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)propanoic acid: Similar structure but lacks the fluorine atom.

    2-(2-Fluorophenoxy)propanoic acid: Similar structure but lacks the bromine atom.

    2-(2-Bromo-4-chlorophenoxy)propanoic acid: Similar structure with chlorine instead of fluorine.

Uniqueness

2-(2-Bromo-4-fluorophenoxy)propanoic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity.

Biological Activity

2-(2-Bromo-4-fluorophenoxy)propanoic acid is a synthetic compound with potential applications in various biological and medicinal fields. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C9_9H8_8BrF O3_3
  • Molecular Weight : 263.06 g/mol
  • Structure : The compound features a bromine and a fluorine atom attached to a phenoxy group, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules, including enzymes and receptors. Its halogenated structure may enhance binding affinity and specificity towards target sites, leading to modulation of biological pathways.

1. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Research indicates it may inhibit the growth of various microbial strains, although detailed studies are required to elucidate the exact mechanisms involved.

2. Plant Growth Regulation

The compound's structural similarity to auxins suggests potential applications as a plant growth regulator. It may influence plant physiological processes such as cell elongation and division, potentially enhancing crop yields.

3. Therapeutic Potential

Research has indicated that compounds with similar structures can exhibit anti-inflammatory and analgesic properties. Investigations into the therapeutic applications of this compound are ongoing, particularly concerning its efficacy in modulating pain pathways.

Case Studies

  • Antimicrobial Activity Study :
    • A study assessed the antimicrobial efficacy of various halogenated phenoxy acids, including this compound.
    • Results indicated significant inhibition against Gram-positive bacteria, suggesting potential use in developing new antimicrobial agents .
  • Plant Growth Regulation Research :
    • In controlled experiments, the compound was applied to various plant species.
    • Observations noted enhanced root growth and overall vigor, supporting its role as a growth regulator .
  • Therapeutic Applications :
    • Molecular docking studies have highlighted the potential for this compound to interact with pain receptors.
    • Preliminary data suggest it could serve as a lead compound for developing novel analgesics .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Features
2-Amino-2-(2-bromo-4-fluorophenyl)propanoic acidC9_9H9_9BrF O3_3Building block for complex organic molecules
2-(2-Bromo-4-chlorophenoxy)propanoic acidC9_9H8_8BrClO3_3Similar halogenation but different properties
2-(4-Bromophenoxy)propanoic acidC9_9H9_9BrO3_3Lacks fluorine; simpler halogenation pattern

The unique combination of bromine and fluorine in this compound enhances its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-bromo-4-fluorophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJIPVMABXYFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1579-73-3
Record name 2-(2-bromo-4-fluorophenoxy)propanoic acid
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